Batimastat (sodium salt)

Description

Structure

3D Structure of Parent

Propriétés

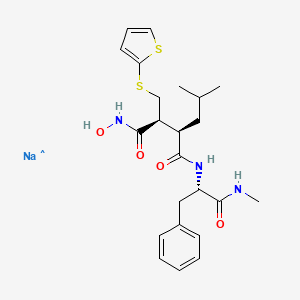

IUPAC Name |

sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWABIWQKZWQAKG-WXLIBGKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N3NaO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Batimastat (Sodium Salt) Mechanism of Action & Experimental Application

[1]

Executive Summary

Batimastat (BB-94) represents a foundational milestone in the field of matrix metalloproteinase (MMP) inhibition.[1] As the first synthetic MMPI to enter clinical trials, it established the proof-of-concept that blocking extracellular matrix (ECM) degradation could arrest tumor metastasis and angiogenesis.[1]

Structurally, Batimastat is a peptidomimetic hydroxamate .[1] Its mechanism relies on the potent chelation of the catalytic Zinc ion (

This guide details the molecular mechanism, addresses the critical solubility challenges associated with the sodium salt form, and provides validated protocols for its use in bioassays.[1]

Molecular Mechanism of Action[1]

The efficacy of Batimastat stems from its ability to act as a reversible, broad-spectrum competitive inhibitor.[1] It does not target a specific MMP subtype but rather the conserved catalytic domain shared across the metzincin superfamily.

The Zinc Chelation Event

MMPs function via a conserved

Batimastat intercepts this process through two key structural features:

-

Hydroxamic Acid Group (-CONHOH): This moiety acts as a bidentate ligand.[1] It displaces the catalytic water molecule and forms a tight coordination complex with the

ion, effectively "locking" the enzyme's catalytic engine. -

Peptidomimetic Backbone: The side chains of Batimastat mimic the leucine-phenylalanine transition state of the collagen substrate.[1] Specifically, the thienyl group fits deep into the S1' specificity pocket of the enzyme.[1]

Visualization of Molecular Interaction

The following diagram illustrates the competitive inhibition logic.

[1][2]

Pharmacodynamics & Selectivity Profile[1][3]

Batimastat is a pan-MMP inhibitor .[1] It lacks selectivity, inhibiting almost all MMPs with low nanomolar potency.[1] This broad activity is useful for in vitro "knockdown" experiments but is the primary driver of its clinical toxicity (Musculoskeletal Syndrome).[1]

Table 1: Batimastat Inhibition Profile (IC50 Values)

| Target Enzyme | Function | IC50 (nM) | Biological Implication |

| MMP-9 (Gelatinase B)[1][2][3][4][5] | Angiogenesis, Metastasis | 4 nM | Primary target for cancer therapy.[1][6] |

| MMP-1 (Collagenase 1) | Tissue Turnover | 3 nM | Inhibition leads to collagen accumulation (fibrosis/joint pain).[1] |

| MMP-2 (Gelatinase A) | Basement Membrane Degradation | 4 nM | Blocks tumor invasion.[1] |

| MMP-7 (Matrilysin) | Apoptosis, Innate Immunity | 6 nM | Broad tissue effects.[1] |

| MMP-3 (Stromelysin 1) | Pro-MMP Activation | 20 nM | Upstream regulator blockade.[1] |

Data compiled from Tocris and MedChemExpress specifications [1, 2].

Technical Handling: The Sodium Salt & Solubility

A critical failure point in Batimastat experiments is improper solubilization.[1] The parent compound is highly lipophilic and practically insoluble in water.[1]

Why the Sodium Salt?

The sodium salt form (Batimastat-Na) is generated to improve aqueous solubility for administration.[1] However, hydroxamic acids are unstable at high pH and can hydrolyze.[1] The salt form is hygroscopic and must be handled rapidly.[1]

Protocol: Preparation for In Vivo Administration (IP Injection)

Note: This protocol produces a stable suspension/solution suitable for intraperitoneal (IP) injection in mice.[1]

Reagents:

-

Batimastat (Sodium Salt or Free Acid)

-

DMSO (Anhydrous)

-

PBS (pH 7.4)

-

Tween-20 (Detergent)

Step-by-Step Procedure:

-

Stock Solution (50 mg/mL): Dissolve Batimastat powder in 100% DMSO. Sonicate briefly if necessary.[1] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

Vehicle Preparation: Prepare a solution of PBS containing 0.1% Tween-20 .[1][7] The detergent is critical to prevent the compound from crashing out of solution upon dilution.[1]

-

Working Suspension (Dilution):

-

Administration: Inject 30–60 mg/kg IP. The suspension acts as a slow-release depot in the peritoneal cavity [3].[1]

Experimental Protocol: Gel Zymography Validation

One of the most robust uses of Batimastat in the lab is as a negative control in Gel Zymography to confirm that observed lytic bands are indeed metalloproteinases (and not serine proteases).[1]

Workflow Logic

If a lytic band (clear zone on blue gel) disappears when the incubation buffer contains Batimastat, the enzyme is confirmed as an MMP.

Detailed Protocol

-

Electrophoresis: Run samples (conditioned media/tissue homogenate) on an SDS-PAGE gel containing 1 mg/mL Gelatin. Do not boil samples; do not use reducing agents.[1]

-

Renaturation: Wash gel 2x 30 mins in 2.5% Triton X-100 to remove SDS and allow enzymes to refold.

-

Incubation (The Critical Step):

-

Cut the gel into two identical halves (Control vs. Treatment).[1]

-

Gel A (Active): Incubate in standard Activation Buffer (50 mM Tris-HCl, 5 mM CaCl2, pH 7.5) at 37°C for 18–24 hours.

-

Gel B (Inhibited): Incubate in Activation Buffer supplemented with 10 µM Batimastat (diluted from DMSO stock).

-

-

Staining: Stain both gels with Coomassie Blue R-250 for 1 hour, then destain.[1]

-

Analysis:

Clinical Context & Limitations

The Musculoskeletal Syndrome (MSS)

Despite potent antitumor data in mice, Batimastat failed in Phase I/II trials.[1] The dose-limiting toxicity was Musculoskeletal Syndrome (MSS) , characterized by joint stiffness, pain, and inflammation in the hands and shoulders.

Mechanistic Cause: Because Batimastat is non-selective (see Table 1), it inhibits MMP-1 (Collagenase) and ADAM family proteases involved in normal connective tissue turnover and cytokine shedding (e.g., TNF-alpha processing).[1] This "off-target" inhibition of physiological maintenance pathways led to the accumulation of collagen in joints and tendonitis-like symptoms [4].[1]

Lessons for Research

-

Bioavailability: Batimastat's poor oral solubility required IP or intra-pleural administration, which is not viable for long-term cancer therapy.[1]

-

Selectivity: Modern drug discovery focuses on sparing MMP-1 to avoid MSS, targeting MMP-2/9 selectively (though this remains chemically difficult due to active site homology).[1]

References

-

Davies, B., et al. (1993).[1] A synthetic matrix metalloproteinase inhibitor decreases tumor burden and prolongs survival of mice bearing human ovarian carcinoma xenografts.[1][9] Cancer Research.[1] Available at: [Link]

-

Peterson, J.T. (2004).[1][10] Matrix metalloproteinase inhibitor development and the remodeling of drug discovery.[1] Heart Failure Reviews.[1] Available at: [Link]

Sources

- 1. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Batimastat sodium salt | MMP | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of Batimastat (sodium salt)

The Chemical Structure and Properties of Batimastat (Sodium Salt): An In-Depth Technical Guide

Part 1: Executive Technical Summary

Batimastat (BB-94) is a first-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1] While historically significant as the first MMPI to enter clinical trials, its utility in modern research lies in its role as a potent pan-MMP probe. This guide focuses on the chemical distinctions between the parent free acid and its Sodium Salt form, a modification critical for overcoming the molecule's inherent hydrophobicity during in vivo administration.

| Property | Batimastat (Free Acid) | Batimastat Sodium Salt |

| CAS Number | 130370-60-4 | 130464-84-5 |

| Formula | C₂₃H₃₁N₃O₄S₂ | C₂₃H₃₀N₃NaO₄S₂ |

| Molecular Weight | 477.64 g/mol | 499.62 g/mol |

| Solubility (Water) | Insoluble (< 1 µg/mL) | Sparingly Soluble (improved via micellar suspension) |

| Solubility (DMSO) | Soluble (> 50 mg/mL) | Soluble |

| Primary Target | MMP Active Site ( | MMP Active Site ( |

| IC₅₀ Profile | MMP-1 (3 nM), MMP-2 (4 nM), MMP-9 (4 nM) | Equivalent bioactivity upon dissociation |

Part 2: Chemical Architecture & Pharmacophore Analysis

The efficacy of Batimastat stems from its design as a collagen substrate mimic.[2] It functions as a peptidomimetic hydroxamate, where the chemical structure is engineered to chelate the catalytic Zinc ion essential for MMP hydrolytic activity.[2]

Structural Domains

-

Zinc-Binding Group (ZBG): The Hydroxamic Acid (-CONHOH) moiety is the warhead.[1] It forms a bidentate chelate complex with the catalytic Zinc (

) in the MMP active site, displacing the water molecule required for peptide bond hydrolysis. In the Sodium Salt form, the proton on the hydroxyl group of the hydroxamate is replaced by sodium ( -

P1' Specificity Group: The Thienyl (thiophene) ring mimics the side chain of the substrate amino acid that enters the S1' pocket of the enzyme. The depth and hydrophobicity of the S1' pocket in MMPs (particularly Gelatinases A/B) accommodate this thiophene group, conferring high affinity.

-

Backbone: A pseudo-peptide backbone aligns with the enzyme's substrate-binding groove, utilizing hydrogen bonds to stabilize the inhibitor-enzyme complex.[1]

Visualization: Pharmacophore & Binding Logic

Figure 1: Pharmacophore decomposition of Batimastat.[1] The hydroxamate coordinates Zinc, while the Thienyl group anchors the molecule in the hydrophobic S1' pocket.

Part 3: Mechanism of Action (MMP Inhibition)

Batimastat acts as a competitive, reversible inhibitor .

-

Recognition: The enzyme recognizes the pseudo-peptide backbone of Batimastat as a substrate.

-

Insertion: The Thienyl side chain inserts deeply into the S1' specificity pocket. This interaction is thermodynamically favorable due to hydrophobic effects.

-

Chelation: The hydroxamate oxygen atoms coordinate with the catalytic Zinc ion. This blocks the activation of the water molecule that usually attacks the peptide bond of the natural substrate (collagen/gelatin).

-

Lock: The enzyme is "locked" in an inactive state. The sodium salt form dissociates in physiological media, releasing the active hydroxamic acid species to bind the target.

Visualization: The Catalytic Blockade

Figure 2: Mechanism of Action. Batimastat outcompetes the natural substrate by occupying the S1' pocket and neutralizing the catalytic Zinc.

Part 4: Experimental Protocols

Handling Batimastat requires strict adherence to solubility protocols. The free acid is notoriously insoluble in water, often leading to precipitation in cell culture or animal models if not formulated correctly.

In Vitro Preparation (Cell Culture)

Use the free acid or salt dissolved in DMSO.[1]

-

Stock Solution: Dissolve powder in 100% DMSO to 10 mM or 50 mM. Store at -20°C.

-

Working Solution: Dilute stock into culture medium.

-

Critical Step: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

-

Observation: If precipitation occurs (cloudiness), sonicate the stock or warm to 37°C before dilution.

-

In Vivo Formulation (The Sodium Salt Advantage)

For animal studies (IP or Intrapleural), the Sodium Salt is preferred to reduce the volume of organic co-solvents required, though a suspension is often still necessary due to the lipophilicity of the backbone.

Protocol: Intrapleural/IP Injection Formulation This protocol creates a stable suspension/micellar solution suitable for injection (20-60 mg/kg dose).[1]

| Reagent | Volume Fraction | Function |

| Batimastat Stock | 10% | Active Agent (dissolved in DMSO or Ethanol) |

| PEG-300 | 40% | Co-solvent / Stabilizer |

| Tween-80 | 5% | Surfactant (Prevents aggregation) |

| Saline (PBS) | 45% | Physiological Carrier |

Step-by-Step Formulation Workflow:

-

Solubilization: Dissolve Batimastat Sodium Salt (or Free Acid) in pure DMSO at 25 mg/mL.

-

Stabilization: Add the required volume of PEG-300 to the DMSO stock. Vortex until clear.

-

Surfactant Addition: Add Tween-80. Vortex vigorously.

-

Final Dilution: Slowly add pre-warmed (37°C) sterile PBS/Saline while vortexing.

Figure 3: Step-by-step formulation protocol for in vivo administration to prevent precipitation.

Part 5: Physicochemical Properties Table

| Parameter | Value | Notes |

| Appearance | White to off-white solid | Hygroscopic (store desiccated) |

| pKa | ~8.6 (Hydroxamic acid) | Ionizes at basic pH (basis for Na-salt) |

| LogP | 3.53 | Highly lipophilic (crosses membranes well) |

| Storage | -20°C | Stable for 2 years as solid |

| IC₅₀ (MMP-1) | 3 nM | Collagenase |

| IC₅₀ (MMP-2) | 4 nM | Gelatinase A |

| IC₅₀ (MMP-9) | 4 nM | Gelatinase B |

| IC₅₀ (MMP-7) | 6 nM | Matrilysin |

| IC₅₀ (MMP-3) | 20 nM | Stromelysin-1 |

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5362422, Batimastat. Retrieved from [Link][1]

Sources

Batimastat (Sodium Salt): Technical Profile & MMP Inhibition Metrics

[1][2][3][4][5]

Executive Summary

Batimastat (BB-94) is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamic acid class.[1][2][3][4] It functions as a collagen peptidomimetic, designed to bind irreversibly to the catalytic zinc ion within the MMP active site. While the free acid form exhibits poor aqueous solubility—limiting its oral bioavailability and clinical progression—the sodium salt formulation is frequently utilized in preclinical settings to enhance solubility for intraperitoneal (i.p.) or intrapleural administration.[2]

This guide details the inhibitory potency (IC50) of Batimastat across the MMP family, elucidates the zinc-chelation mechanism, and provides a validated fluorometric protocol for assessing inhibition efficacy.

Pharmacology & Mechanism of Action

Zinc Chelation Topology

Batimastat mimics the substrate of MMPs but contains a hydroxamate group (

-

Binding Site : The catalytic domain of MMPs contains a highly conserved Zinc ion (

) coordinated by three histidine residues.[2] -

Interaction : The hydroxamic acid oxygen atoms coordinate with the

, displacing the water molecule required for hydrolysis. This "locks" the enzyme in an inactive state.[2] -

Side Chain Specificity : The thienyl-thiomethyl backbone (P1' position) fits deep into the S1' specificity pocket of the enzyme, contributing to its high potency but low selectivity between MMP subtypes.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism where Batimastat intercepts the Enzyme-Substrate complex formation.

Figure 1 : Competitive binding mechanism of Batimastat preventing substrate hydrolysis via Zinc chelation.

IC50 Profile: Quantitative Inhibition Data

Batimastat is non-selective, inhibiting most MMPs in the low nanomolar range.[3] The values below represent the intrinsic inhibitory constant (

| Target Enzyme | Common Name | IC50 Value (nM) | Biological Context |

| MMP-1 | Interstitial Collagenase | 3 | Tissue remodeling, collagen I/II/III breakdown.[2] |

| MMP-2 | Gelatinase A | 4 | Tumor invasion, basement membrane degradation.[2] |

| MMP-3 | Stromelysin-1 | 20 | Activates pro-MMPs; degrades proteoglycans.[2] |

| MMP-7 | Matrilysin | 6 | Broad substrate specificity; lacks hemopexin domain.[2] |

| MMP-8 | Neutrophil Collagenase | 10 | Inflammatory response; collagen degradation.[2] |

| MMP-9 | Gelatinase B | 4 | Metastasis, angiogenesis, cleavage of gelatin. |

| MMP-13 | Collagenase-3 | 1 | Bone remodeling; highly aggressive in tumors.[2] |

| MMP-14 | MT1-MMP | 2.8 | Membrane-bound; activates MMP-2.[2] |

Note: Values represent a consensus from purified enzyme assays. Cellular IC50s may vary based on membrane permeability and serum protein binding.

Technical Application: Solubility & Preparation

Sodium Salt vs. Free Acid[7][8]

-

Batimastat Free Acid : Highly lipophilic, practically insoluble in water. Requires DMSO for initial dissolution.[2]

-

Batimastat Sodium Salt : Improved aqueous solubility.[2][5][6] Used to prepare suspensions for in vivo administration (e.g., intraperitoneal).[1][7]

-

Dissociation: In physiological buffers (pH 7.4), the salt dissociates, releasing the active Batimastat anion/molecule to bind MMPs.

-

Preparation Protocol (Sodium Salt)

-

Stock Solution : Dissolve Batimastat Sodium in DMSO to 10 mM to ensure complete solubilization.[2]

-

Aqueous Dilution : Dilute slowly into PBS or culture medium.

Experimental Protocol: Fluorometric Inhibition Assay

This protocol determines the IC50 of Batimastat using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.

Materials

-

Enzyme : Recombinant human MMP-2 or MMP-9 (activated with APMA if supplied as pro-enzyme).[2]

-

Substrate : Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).[2]

-

Inhibitor : Batimastat Sodium (Serial dilutions: 0.1 nM to 1000 nM).[2]

-

Assay Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.[2]

Workflow Diagram

Figure 2 : Step-by-step fluorometric assay workflow for IC50 determination.

Step-by-Step Methodology

-

Enzyme Activation : If using pro-MMP, incubate with 1 mM p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.[2]

-

Inhibitor Preparation : Prepare a 10-point dilution series of Batimastat in Assay Buffer.[2]

-

Incubation : Add 50 µL of diluted Batimastat to 50 µL of MMP enzyme (final conc. 1-5 nM) in a black 96-well plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.

-

Reaction Initiation : Add 50 µL of FRET substrate (final conc. 10 µM).

-

Measurement : Immediately monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 20-60 minutes.

-

Data Analysis : Calculate the slope (Vmax) of the linear portion of the curve. Plot % Activity vs. Log[Batimastat] to derive the IC50.[2]

References

-

MedChemExpress . "Batimastat Sodium Salt Product Information." MedChemExpress. Link

-

APExBIO . "Batimastat (BB-94) – MMP Inhibitor."[1][2][8][3][7][9][10][11] APExBIO Technology.[2] Link

-

National Institutes of Health (NIH) .[2] "Batimastat - PubChem Compound Summary."[2] PubChem. Link

-

Vandenbroucke, R. E., et al. "Matrix metalloproteinase inhibition attenuates brain damage in experimental meningococcal meningitis." BMC Infectious Diseases, 2014.[7] Link[2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]

- 3. apexbt.com [apexbt.com]

- 4. Batimastat | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]

- 10. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

Batimastat (BB-94): A Technical Deep Dive into Early Clinical Trials in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batimastat (BB-94), a pioneering synthetic inhibitor of matrix metalloproteinases (MMPs), represented a novel approach to cancer therapy at the time of its development. This technical guide provides a comprehensive analysis of the early clinical trial results for Batimastat, with a focus on its application in managing malignant effusions. We will delve into the preclinical rationale, the intricacies of its mechanism of action, detailed methodologies of the initial clinical studies, and a critical analysis of the efficacy and safety data. This guide aims to offer valuable insights for researchers and professionals in drug development, contextualizing the initial promise of MMP inhibition and the subsequent challenges that shaped the trajectory of this class of anti-cancer agents.

Introduction: The Rationale for Matrix Metalloproteinase Inhibition in Oncology

The progression of cancer, particularly invasion and metastasis, is intrinsically linked to the degradation of the extracellular matrix (ECM), a complex network of proteins providing structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the ECM.[1] In the context of cancer, tumor cells and associated stromal cells upregulate the expression and activity of various MMPs. This enzymatic activity facilitates the breakdown of the basement membrane and interstitial matrix, enabling tumor cells to invade surrounding tissues, enter the vasculature (intravasation), and establish distant metastases.[1]

Batimastat was developed as a potent, broad-spectrum inhibitor of MMPs, with preclinical data demonstrating its ability to inhibit tumor growth, invasion, and metastasis in various cancer models.[2] Its therapeutic hypothesis was centered on the principle that by inhibiting MMPs, the spread of cancer could be attenuated, effectively transforming a life-threatening metastatic disease into a more manageable, localized condition.

Mechanism of Action: Broad-Spectrum MMP Inhibition

Batimastat is a synthetic, low-molecular-weight compound belonging to the hydroxamate class of MMP inhibitors. Its mechanism of action involves the hydroxamate group chelating the zinc ion (Zn2+) located at the active site of the MMP enzyme. This binding is reversible and competitive, effectively blocking the enzyme's ability to degrade its natural substrates within the ECM.

Batimastat exhibits broad-spectrum activity against several key MMPs implicated in cancer progression. In vitro studies have demonstrated potent inhibitory activity with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range for several MMPs.[3]

Table 1: Inhibitory Activity of Batimastat against Key Matrix Metalloproteinases

| MMP Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 3 |

| MMP-2 (Gelatinase-A) | 4 |

| MMP-3 (Stromelysin-1) | 20 |

| MMP-7 (Matrilysin) | 6 |

| MMP-9 (Gelatinase-B) | 4 |

Data sourced from MedChemExpress.[3]

Caption: Batimastat inhibits MMPs by chelating the zinc ion in the active site.

Preclinical Evaluation: Evidence from In Vivo Models

Extensive preclinical studies in animal models provided a strong rationale for advancing Batimastat into clinical trials. These studies demonstrated its anti-tumor and anti-metastatic properties across a range of cancer types.

In a human colorectal cancer ascites model, intraperitoneal administration of Batimastat (40 mg/kg) from day 0 significantly reduced the volume of ascites to 21% of the control group and decreased the formation of solid peritoneal tumor deposits.[4] Similarly, in mice with human ovarian tumor xenografts, Batimastat was shown to retard the accumulation of ascites and increase survival.[5]

Furthermore, in a breast cancer model, daily intraperitoneal injections of Batimastat (30 mg/kg) following the resection of primary tumors led to a reduction in both the regrowth of tumors and the number and volume of lung metastases.[6] Preclinical studies also explored combination therapies, showing that Batimastat could potentiate the anti-tumor activity of cisplatin in ovarian carcinoma xenografts.[7]

Early Clinical Trial Results: Focus on Malignant Effusions

Due to its poor aqueous solubility and consequently low oral bioavailability, the clinical development of Batimastat focused on local-regional administration, specifically via intraperitoneal injection for malignant ascites and intrapleural injection for malignant pleural effusions.[5]

Phase I Trial in Malignant Pleural Effusions

A Phase I dose-escalation study was conducted in 18 patients with cytologically confirmed malignant pleural effusions.[8]

Experimental Protocol: Phase I Intrapleural Batimastat Study

-

Patient Population: 18 patients with cytologically positive malignant pleural effusions.

-

Dose Escalation: Three patients were treated at each of the following single-dose levels: 15, 30, 60, 105, 135, and 300 mg/m².

-

Administration: Batimastat was administered as a single dose directly into the pleural space.

-

Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the concentration of Batimastat.

-

Efficacy Assessment: The primary efficacy endpoint was the frequency of pleural aspirations required in the three months following treatment compared to the three months prior. Dyspnea scores were also evaluated.

-

Safety Monitoring: Patients were monitored for adverse events, and blood samples were collected for hematology and biochemistry analysis.

Results:

-

Pharmacokinetics: Batimastat was detectable in the plasma as early as one hour after intrapleural administration, with peak levels ranging from 20-200 ng/ml occurring between 4 hours and 1 week.[8] Notably, the drug persisted in the plasma for up to 12 weeks at concentrations exceeding the IC50 values for its target MMPs.[8]

-

Efficacy: Of the 16 evaluable patients, there was a significant reduction in the need for pleural aspirations in the three months following treatment.[8] Impressively, 7 of the 16 patients (44%) required no further pleural aspirations until their last follow-up or death.[8][9] Patients treated with doses of 60-300 mg/m² also showed significantly improved dyspnea scores.[9]

-

Safety and Tolerability: The treatment was generally well-tolerated. The most common toxicities were low-grade fever for 24-48 hours (observed in 33% of patients) and reversible, asymptomatic elevation of liver enzymes (in 44% of patients).[8][9] These side effects did not appear to be dose-related.[8] The maximum tolerated dose was not defined in this study.[9]

Table 2: Summary of Phase I Intrapleural Batimastat Trial Results

| Parameter | Result |

| Patient Population | 18 patients with malignant pleural effusions |

| Dose Range | 15 - 300 mg/m² (single intrapleural dose) |

| Peak Plasma Concentration (Cmax) | 20 - 200 ng/ml |

| Plasma Persistence | Up to 12 weeks |

| Efficacy (No further aspiration) | 44% of evaluable patients |

| Key Toxicities | Low-grade fever (33%), Reversible elevated liver enzymes (44%) |

Data sourced from Macaulay et al., 1999.[8][9]

Caption: Workflow of the Phase I trial of intrapleural Batimastat.

Phase I/II Trials in Malignant Ascites

Early clinical trials of intraperitoneally administered Batimastat for malignant ascites also showed encouraging results.

Experimental Protocol: Phase I/II Intraperitoneal Batimastat Studies (General Overview)

-

Patient Population: Patients with advanced cancer and malignant ascites, primarily from gastrointestinal and ovarian cancers.

-

Dose: Doses were escalated in these studies, with reports indicating that doses as high as 1350 mg/m² were administered without major toxicities in early trials.[5]

-

Administration: Batimastat was administered as a suspension via intraperitoneal injection.

-

Efficacy Assessment: The primary measure of efficacy was the effect on the reaccumulation of ascitic fluid.

-

Safety Monitoring: Patients were monitored for adverse events, with a focus on abdominal symptoms.

Results:

-

Efficacy: A notable response to treatment was observed in approximately half of the evaluable patients with advanced malignant disease.[1] Batimastat demonstrated a beneficial effect on the rate of fluid reaccumulation in these early Phase I/II studies.[10]

-

Safety and Tolerability: In the initial Phase I/II trials involving over 85 patients, intraperitoneal Batimastat was reported to be well-tolerated, with minimal pain and discomfort following administration.[10] However, a subsequent Phase III trial was suspended after a majority of patients reported significant pain and discomfort.[10] This increase in adverse events was later attributed to a change in the drug's manufacturing process and formulation.[10]

Discussion: Early Promise and Subsequent Challenges

The early clinical trials of Batimastat provided the first clinical proof-of-concept for MMP inhibition in cancer therapy. The positive results in managing malignant effusions, particularly the durable responses seen in some patients with pleural effusions, were promising. The ability to achieve sustained plasma concentrations above the inhibitory threshold with local-regional administration was a key finding.

However, the journey of Batimastat and other broad-spectrum MMP inhibitors was fraught with challenges that ultimately led to their failure in later-stage clinical trials. These challenges offer critical lessons for modern drug development:

-

Lack of Specificity: Batimastat's broad-spectrum inhibition, while intended to be a therapeutic advantage, may have also been a liability. Some MMPs have been identified as having anti-tumorigenic properties, and their inhibition could paradoxically promote cancer progression.

-

Musculoskeletal Toxicity: A significant dose-limiting toxicity observed with later, orally bioavailable MMP inhibitors like Marimastat was a debilitating musculoskeletal syndrome, characterized by arthralgia, myalgia, and tendinitis.[4] This side effect was a major impediment to their long-term administration.

-

Patient Population: The early trials of MMP inhibitors were often conducted in patients with advanced, metastatic disease. The therapeutic rationale for MMP inhibition, however, is more aligned with preventing the initial stages of invasion and metastasis. It is possible that by the time patients have established metastatic disease, the therapeutic window for MMP inhibitors has largely closed.

-

Trial Design and Endpoints: The cytostatic, rather than cytotoxic, nature of MMP inhibitors presented challenges for traditional clinical trial designs focused on tumor response rates.

Conclusion: Lessons Learned from the Batimastat Experience

The early clinical trials of Batimastat were a landmark in cancer research, validating the principle of MMP inhibition as a viable therapeutic strategy. The data from the studies in malignant effusions demonstrated clear clinical activity and a manageable safety profile with local-regional administration.

However, the ultimate failure of Batimastat and other broad-spectrum MMP inhibitors to gain regulatory approval underscores the complexities of targeting this enzyme family. The experience with Batimastat highlighted the critical importance of target selectivity, the need for a deeper understanding of the multifaceted roles of MMPs in both health and disease, and the necessity of aligning clinical trial design with the specific mechanism of action of the therapeutic agent. While Batimastat itself did not become a marketed drug, the pioneering research behind it has paved the way for the development of more selective MMP inhibitors and has provided invaluable lessons that continue to inform the field of oncology drug development.

References

- Parsons, S. L., Watson, S. A., & Steele, R. J. (1997). Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites. European Journal of Surgical Oncology, 23(6), 526–531.

- AstraZeneca. (2022).

- Macaulay, V. M., O'Byrne, K. J., Saunders, M. P., Braybrooke, J. P., Long, L., Gleeson, F., Mason, C. S., Harris, A. L., Brown, P., & Talbot, D. C. (1999). Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions. Clinical Cancer Research, 5(3), 513–520.

- Wojtowicz-Praga, S., Low, J., Marshall, J., Ness, E., Dickson, R., Barter, J., Sale, M., McCann, P., Moore, J., Cole, A., & Hawkins, M. J. (1996). Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer.

- Macaulay, V. M., O'Byrne, K. J., Saunders, M. P., Braybrooke, J. P., Long, L., Gleeson, F., Mason, C. S., Harris, A. L., Brown, P., & Talbot, D. C. (1999). Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions. Semantic Scholar.

- House of Commons. (1996). Science and Technology - Minutes of Evidence. Parliament UK.

- Giavazzi, R., Garofalo, A., Ferri, C., Lucchini, V., Bone, E. A., & D'Incalci, M. (1998). Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts. Clinical Cancer Research, 4(4), 985–992.

- Watson, S. A., Morris, T. M., Parsons, S. L., Steele, R. J., & Brown, P. D. (1995). Therapeutic effect of the matrix metalloproteinase inhibitor, batimastat, in a human colorectal cancer ascites model. British Journal of Cancer, 72(4), 846–850.

- Rasmussen, H. S., & McCann, P. P. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacology & Therapeutics, 75(1), 69–75.

- ResearchGate. (n.d.). The mechanism of action of Batimastat in cancer therapy targeting MMPs... [Diagram].

- Sledge, G. W. Jr, Qulali, M., Goulet, R., Bone, E. A., & Fife, R. (1995). Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice. Journal of the National Cancer Institute, 87(20), 1546–1550.

- Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147–1155.

- Kelley, L. C., & Sherwood, D. R. (2019). Why Once-Promising Cancer Drugs Failed. Duke Today.

- MedChemExpress. (n.d.). Batimastat (Synonyms: BB94) - MMP Inhibitor. MedChemExpress.com.

- Wojtowicz-Praga, S., Torri, J., Johnson, M., Steen, V., Marshall, J., Ness, E., Dickson, R., Sale, M., McCann, P., Moore, J., Cole, A., & Hawkins, M. J. (1998). Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer. Journal of Clinical Oncology, 16(6), 2150–2156.

- Fields, G. B. (2019). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Cells, 8(9), 984.

- ResearchGate. (n.d.). MMP Inhibitor Clinical Trials – The Past, Present, and Future | Request PDF.

- Guedes, J. P., Neves, C. L., Bernardes, A., Ribeiro, J. V., Longatto-Filho, A., & Sousa, H. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. International Journal of Molecular Sciences, 25(8), 4554.

- Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. PMC - NIH.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Structures of Batimastat and Marimastat. [Diagram].

- Kumar, A., Boriek, A. M., & Goel, A. (2010). Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice.

Sources

- 1. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors | MDPI [mdpi.com]

- 3. astrazeneca.com [astrazeneca.com]

- 4. Therapeutic effect of the matrix metalloproteinase inhibitor, batimastat, in a human colorectal cancer ascites model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.parliament.uk [publications.parliament.uk]

Methodological & Application

Preparing Batimastat (sodium salt) stock solutions for in vitro assays

Application Note: Preparation and Handling of Batimastat (BB-94) Sodium Salt for In Vitro Assays

Introduction & Chemical Context

Batimastat (BB-94) is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[1][2] Structurally, it is a collagen-mimetic hydroxamic acid. While highly effective biologically, its utility in in vitro assays is frequently compromised by its extreme hydrophobicity (logP ~3.5) and poor aqueous solubility.[3]

The "Sodium Salt" Distinction: Standard Batimastat is supplied as a free acid/base. The "Sodium Salt" form is often sought to improve aqueous solubility or to avoid high concentrations of DMSO (Dimethyl sulfoxide) in sensitive primary cell assays. However, researchers must understand that the sodium salt is a weak base salt of a hydroxamic acid . It is stable in alkaline conditions but prone to rapid re-protonation and precipitation when introduced to neutral physiological media (pH 7.2–7.4).

This guide details the preparation of Batimastat stocks using the standard DMSO method (Gold Standard) and the Sodium Salt conversion method (for DMSO-sensitive applications), ensuring biological activity is maintained.

Chemical Properties & Solubility Profile

| Property | Specification | Notes |

| Molecular Weight | 477.64 g/mol | Free Base form.[4] |

| Target | MMP-1, MMP-2, MMP-9, MMP-7, MMP-3 | Binds Zinc (Zn²⁺) in the active site. |

| Solubility (DMSO) | > 50 mg/mL (~100 mM) | Recommended for primary stock. |

| Solubility (Water) | < 0.1 mg/mL | Insoluble at neutral pH. |

| Solubility (NaOH) | Soluble (as Sodium Salt) | Requires pH > 8.5 to maintain solubility. |

| pKa | ~8.8 (Hydroxamic Acid) | The hydroxamate proton is acidic. |

Protocol A: Standard DMSO Stock Preparation (Recommended)

Use this protocol for standard cell lines (HeLa, HT1080) where <0.5% DMSO is tolerated.

Materials:

-

Batimastat (Free Base) solid.

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade).

-

Vortex mixer.

-

Amber glass vials (Batimastat is light sensitive).

Procedure:

-

Calculation: To prepare a 10 mM Stock Solution :

-

Weigh 4.78 mg of Batimastat.

-

Add 1.0 mL of Anhydrous DMSO.

-

-

Solubilization: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear, colorless solution.

-

Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into 50–100 µL volumes in amber tubes. Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Batimastat Sodium Salt (Aqueous)

Use this protocol ONLY if your assay is highly sensitive to DMSO or requires a strictly aqueous vehicle. This creates the sodium salt in situ.

Scientific Rationale: The hydroxamic acid group (-CONH-OH) acts as a weak acid. Adding an equimolar amount of Sodium Hydroxide (NaOH) deprotonates this group, forming the water-soluble sodium hydroxamate salt (-CON-O⁻ Na⁺).

Materials:

-

Batimastat (Free Base) solid.

-

0.1 M NaOH (Freshly prepared).

-

Sterile Milli-Q Water.

-

pH meter or micro-pH strips.

Procedure:

-

Weighing: Weigh 4.78 mg (10 µmol) of Batimastat into a microcentrifuge tube.

-

Salt Formation (Stoichiometry is Critical):

-

Add 100 µL of 0.1 M NaOH (10 µmol).

-

Crucial: The molar ratio of Batimastat:NaOH must be 1:1 . Excess base (pH > 11) can hydrolyze the peptide backbone; insufficient base will fail to dissolve the compound.

-

-

Dissolution: Vortex immediately. The solution should turn clear.

-

If not clear, add sterile water in 50 µL increments, vortexing between additions, until dissolved.

-

-

Volume Adjustment: Bring the total volume to 1.0 mL with sterile water to achieve a 10 mM stock.

-

pH Check: The final pH of this stock will be alkaline (~pH 9–10).

-

Usage: Use IMMEDIATELY .

-

Warning: Do not store aqueous sodium salt stocks at -20°C for long periods, as hydroxamates are less stable in water than in DMSO.

-

Critical Dilution Strategy: Preventing "The Crash"

The most common failure mode in Batimastat assays is precipitation upon addition to cell culture media. When the alkaline Sodium Salt stock or the DMSO stock hits the neutral buffer (pH 7.4), the equilibrium shifts back toward the insoluble free acid.

The "Intermediate Dilution" Step: Never add the 10 mM stock directly to the cell culture well.

-

Step 1 (Stock): 10 mM Batimastat (in DMSO or Water/NaOH).

-

Step 2 (Intermediate): Dilute 1:100 into culture medium without serum (or PBS) to create a 100 µM working solution .

-

Observation: Vortex immediately. Inspect for turbidity (cloudiness). If cloudy, the compound has precipitated and will not inhibit MMPs effectively.

-

-

Step 3 (Final): Add the 100 µM working solution to your cells to achieve the final assay concentration (e.g., 10 µM, 1 µM).

Visual Workflow:

Caption: Workflow for solubilizing Batimastat via DMSO or Sodium Salt generation, including the critical intermediate dilution step to prevent precipitation.

Mechanism of Action & Biological Validation

To validate that your stock solution is active, run a zymography or fluorometric MMP assay. Batimastat acts as a competitive inhibitor, mimicking the collagen substrate.

Mechanism: The hydroxamate group (or its ionized salt form) functions as a bidentate ligand, chelating the catalytic Zinc ion (Zn²⁺) essential for the hydrolysis of the peptide bond in collagen.

Caption: Batimastat inhibits MMPs by chelating the active site Zinc ion, preventing substrate (collagen) turnover and blocking downstream ECM degradation.[1]

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Precipitation in Media | "Crash out" due to pH shock (pH 9 -> pH 7.4). | Perform serial dilutions in DMSO before adding to media. Ensure final DMSO < 0.1%. |

| Loss of Potency | Hydrolysis of hydroxamic acid.[5] | Do not store aqueous/NaOH stocks. Prepare fresh. Use DMSO stocks for long-term storage. |

| Cytotoxicity | High DMSO or pH shock. | If using DMSO, keep <0.5%.[3][6] If using NaOH, check media pH after addition; buffering capacity of media is usually sufficient, but verify. |

References

-

TargetMol. Batimastat Sodium Salt Product Information. Retrieved from

-

Tocris Bioscience. Batimastat (BB-94) Technical Data & Solubility. Retrieved from

-

MedChemExpress (MCE). Batimastat Solubility and Preparation Protocols. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362422: Batimastat.[1] Retrieved from

-

Santos-Costa, P., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox.[7] Journal of Medicinal Chemistry.[7] Retrieved from

Sources

- 1. Batimastat | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Batimastat - Wikipedia [en.wikipedia.org]

- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Recommended Dosage and Protocol for Batimastat (Sodium Salt) in In Vivo Animal Studies

Abstract

Batimastat (BB-94) is a potent, broad-spectrum matrix metalloproteinase (MMP) inhibitor used extensively in preclinical models to study tumor metastasis, angiogenesis, fibrosis, and inflammation. While highly effective, its utility is often limited by poor aqueous solubility.[1] This application note provides a standardized guide for the formulation and administration of Batimastat Sodium Salt, focusing on overcoming solubility challenges to ensure consistent bioavailability. The recommended dosage range for murine models is 30–60 mg/kg , administered intraperitoneally (i.p.) daily or every other day.

Mechanism of Action & Rationale

Batimastat acts as a collagen peptidomimetic, competitively inhibiting the zinc-binding active site of MMPs. It exhibits high affinity for MMP-1, MMP-2 (Gelatinase A), MMP-3, MMP-7, and MMP-9 (Gelatinase B) , with IC

In in vivo contexts, the sodium salt form is preferred over the free acid due to marginally improved initial solubility, though it remains hydrophobic. The primary challenge in animal studies is preventing precipitation within the peritoneal cavity, which can lead to local inflammation (peritonitis) and inconsistent systemic absorption.

Formulation Protocols

Critical Note: Batimastat is hydrophobic. Simple dissolution in saline will result in immediate precipitation. You must use one of the following vehicle systems.

Protocol A: Microsuspension (Standard for High Dose)

Best for: High-dose oncology studies (30–60 mg/kg) where high local concentration is required.

Reagents:

Procedure:

-

Weighing: Calculate the total mass required (e.g., for 10 mice at 25g each, 60 mg/kg dose = 15 mg total drug).

-

Wetting: Add Tween-80 to the powder to achieve a final concentration of 0.01% v/v in the final volume. Triturate (grind) the powder with the Tween-80 to coat the particles.

-

Suspension: Slowly add sterile PBS while vortexing vigorously.

-

Homogenization: Sonicate the suspension for 10–15 minutes until a uniform, milky white dispersion is achieved.

-

Final Concentration: Target a concentration of 3 mg/mL to 5 mg/mL to keep injection volumes manageable (e.g., 200–300 µL per mouse).

Protocol B: Solubilized Solution (Enhanced Bioavailability)

Best for: Pharmacokinetic studies or models sensitive to peritoneal irritation.

Reagents:

-

DMSO (Dimethyl sulfoxide)

-

PEG-300 (Polyethylene glycol 300)

-

Saline (0.9% NaCl)[6]

Procedure (Ratio: 10:40:5:45):

-

Stock: Dissolve Batimastat Sodium Salt in pure DMSO to create a 25 mg/mL clear stock solution.

-

Co-solvent Addition: Add PEG-300 to the DMSO stock (40% of final volume).[6] Vortex.

-

Surfactant: Add Tween-80 (5% of final volume). Vortex.

-

Aqueous Phase: Slowly add warm (37°C ) sterile Saline (45% of final volume) dropwise while vortexing.

-

Result: A clear or slightly opalescent solution.[6] If precipitation occurs, sonicate at 37°C. Use immediately.

Recommended Dosage Guidelines

The following dosages are synthesized from validated preclinical literature.

Table 1: Species-Specific Dosage Recommendations

| Species | Indication | Route | Dosage | Frequency | Duration |

| Mouse | Tumor Growth / Metastasis (Ovarian, Breast, Colon) | i.p. | 60 mg/kg | q.o.d.[5][6] (Every other day) | Until endpoint (e.g., Day 20–200) |

| Mouse | Fibrosis / Duchenne MD (Anti-inflammatory) | i.p. | 30 mg/kg | 3x / week | 4–5 weeks |

| Mouse | Infection / Sepsis (MMP modulation) | i.p. | 50 mg/kg | Single or Daily | Acute (24–48 hrs) |

| Rat | Endometriosis / Uterine | i.p. | 30–40 mg/kg | Daily | 7–21 days |

| Rat | Prostate Cancer | i.p. | 30 mg/kg | Daily | 20 days |

Key: i.p. = Intraperitoneal injection; q.o.d.[5][6] = Quaque altera die.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the correct formulation and administration path.

Caption: Decision matrix for Batimastat formulation based on experimental indication.

Technical Considerations & Troubleshooting

Administration Technique (i.p.)

-

Site Rotation: Batimastat suspensions can cause local peritoneal irritation. Rotate injection sites between the left and right lower quadrants of the abdomen.

-

Needle Size: Use a 25G or 27G needle. Smaller needles (30G) may clog with the microsuspension (Protocol A).

-

Temperature: Warm the formulation to 37°C prior to injection to reduce viscosity and animal discomfort.

Safety & Toxicity

-

Peritonitis: Chronic i.p.[8] administration of the suspension may lead to chemical peritonitis. Monitor animals for abdominal distension or hunching.

-

Control Groups: Always include a vehicle-only control group receiving the exact same percentage of DMSO/PEG/Tween, as these solvents alone can induce mild biological responses.

References

-

Davies, B., et al. (1993).[2] "A synthetic matrix metalloproteinase inhibitor decreases tumor burden and prolongs survival of mice bearing human ovarian carcinoma xenografts."[2][6][9][10] Cancer Research, 53(9), 2087-2091. Link

-

Wang, X., et al. (1994).[2] "Matrix metalloproteinase inhibitor BB-94 (Batimastat) inhibits human colon tumor growth and spread in a patient-like orthotopic model in nude mice."[2] Cancer Research, 54(17), 4726-4728. Link

-

Lein, M., et al. (2000).[11] "Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model." The Prostate, 43(2), 77-82.[11] Link

-

Kumar, A., & Bhatnagar, S. (2010). "Matrix metalloproteinase inhibitor batimastat alleviates pathology and improves skeletal muscle function in dystrophin-deficient mdx mice."[7] American Journal of Pathology, 177(5), 2489-2500. Link

-

Tocris Bioscience. "Batimastat Product Information & Solubility Data." Link

-

MedChemExpress. "Batimastat Sodium Salt Datasheet and In Vivo Formulation Guide." Link

Sources

- 1. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 2. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Batimastat sodium salt | MMP | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Batimastat - Wikipedia [en.wikipedia.org]

- 9. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Batimastat (Sodium Salt) in Human Colorectal Cancer Ascites Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Batimastat (sodium salt), a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor, in preclinical human colorectal cancer ascites models. Malignant ascites, a frequent complication in advanced colorectal cancer, is associated with poor prognosis and is driven by tumor invasion and angiogenesis, processes heavily reliant on MMP activity. Batimastat offers a targeted therapeutic strategy by inhibiting these key enzymes. This guide details the underlying scientific principles, provides step-by-step protocols for in vivo studies, and outlines robust methods for efficacy evaluation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting MMPs in Colorectal Cancer Ascites

Colorectal cancer (CRC) remains a significant global health challenge, with metastatic disease being the primary cause of mortality. Peritoneal carcinomatosis, characterized by the widespread dissemination of tumor nodules throughout the peritoneal cavity and the accumulation of malignant ascites fluid, is a common manifestation of advanced CRC. The tumor microenvironment of the peritoneal cavity is a complex milieu where tumor cells, stromal cells, and a host of soluble factors interact to promote disease progression.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In the context of cancer, MMPs are key drivers of tumor invasion, metastasis, and angiogenesis. Specifically, gelatinases A (MMP-2) and B (MMP-9) are highly expressed in colorectal cancer and their activity correlates with poor prognosis. These enzymes facilitate the breakdown of basement membranes, allowing cancer cells to invade surrounding tissues and intravasate into blood and lymphatic vessels. In the formation of malignant ascites, MMPs contribute to increased vascular permeability and the shedding of tumor cells into the peritoneal fluid.

Batimastat (also known as BB-94) is a synthetic, broad-spectrum MMP inhibitor that functions by chelating the zinc ion at the active site of these enzymes. Its inhibitory profile includes potent activity against MMP-1, MMP-2, MMP-7, and MMP-9. Preclinical studies have demonstrated the efficacy of Batimastat in reducing tumor growth, invasion, and ascites formation in various cancer models, including colorectal cancer. This document provides a detailed framework for leveraging Batimastat in a human colorectal cancer ascites model to investigate its therapeutic potential.

Core Concepts and Experimental Causality

A successful preclinical study hinges on a well-designed experimental model that accurately recapitulates the key features of the human disease. The choice of cell line, animal model, and therapeutic regimen must be guided by a clear understanding of the underlying biology.

Cell Line Selection: C170HM2 as a Clinically Relevant Model

For modeling colorectal cancer ascites, the C170HM2 human colorectal carcinoma cell line is a well-established choice. This cell line has been shown to reliably induce solid tumor deposits and ascites formation following intraperitoneal injection in immunocompromised mice. Crucially, C170HM2 cells express both MMP-2 and MMP-9, the primary targets of Batimastat in this context.

Animal Model: The SCID Mouse

Given the human origin of the C170HM2 cell line, an immunocompromised mouse model is essential to prevent graft rejection. Severe Combined Immunodeficient (SCID) mice, which lack functional B and T lymphocytes, are a suitable host for xenograft studies.

Batimastat Administration: Intraperitoneal Delivery for Localized Action

Batimastat is poorly soluble in aqueous solutions and is typically administered as an intraperitoneal (i.p.) suspension. This route of administration is particularly relevant for an ascites model, as it delivers the drug directly to the site of tumor growth and fluid accumulation, maximizing local drug concentration and therapeutic effect.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for conducting an in vivo study to evaluate the efficacy of Batimastat in a human colorectal cancer ascites model.

Cell Culture and Preparation of C170HM2 Cells

-

Materials:

-

C170HM2 human colorectal carcinoma cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Sterile conical tubes (15 mL and 50 mL)

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

-

-

Protocol:

-

Cell Culture: Culture C170HM2 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Cell Harvesting for Injection: Centrifuge the cell suspension at 1500 rpm for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free PBS.

-

Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter. To determine viability, mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution. Live cells will exclude the dye, while dead cells will stain blue. Ensure cell viability is >95% before injection.

-

Final Preparation: Centrifuge the required number of cells and resuspend the pellet in sterile PBS at a final concentration of 5 x 10^7 cells/mL for injection. Keep the cell suspension on ice until ready for injection.

-

Human Colorectal Cancer Ascites Animal Model

-

Materials:

-

Female SCID mice, 6-8 weeks old

-

Prepared C170HM2 cell suspension

-

Sterile 1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Analgesic (e.g., carprofen)

-

Sterile surgical drapes and instruments (if needed for other procedures)

-

-

Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the ARRIVE guidelines. This includes minimizing animal suffering through the use of anesthesia and analgesia, and defining humane endpoints.

-

Protocol:

-

Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the experiment.

-

Tumor Cell Implantation: Anesthetize the mice using isoflurane. Administer a pre-operative analgesic such as carprofen (5 mg/kg, subcutaneous).

-

Intraperitoneal Injection: Gently restrain the mouse and inject 0.1 mL of the C170HM2 cell suspension (containing 5 x 10^6 cells) into the peritoneal cavity.

-

Monitoring: Monitor the mice daily for signs of tumor growth, ascites formation (abdominal distension), and any signs of distress (e.g., weight loss, ruffled fur, lethargy). Record body weight twice weekly.

-

Timeline: Ascites typically becomes apparent within 10-14 days post-injection. The experimental timeline should be defined based on the study objectives, with humane endpoints clearly established.

-

Preparation and Administration of Batimastat (Sodium Salt)

-

Materials:

-

Batimastat (sodium salt) powder

-

Sterile PBS

-

0.01% Tween 80 in sterile PBS

-

Sterile 1 mL syringes with 27-gauge needles

-

-

Protocol:

-

Preparation of Batimastat Suspension: Prepare a suspension of Batimastat at a concentration of 3 mg/mL in sterile PBS containing 0.01% Tween 80. Vortex thoroughly to ensure a uniform suspension. Prepare fresh on each day of treatment.

-

Dosing Regimen: Based on previous studies, a dose of 40 mg/kg has been shown to be effective. For a 20g mouse, this corresponds to a dose of 0.8 mg.

-

Administration: Administer the Batimastat suspension via intraperitoneal injection. The timing of the first dose is a critical experimental parameter. Treatment can be initiated on the same day as tumor cell injection (Day 0) to assess prevention of ascites formation, or after ascites has developed (e.g., Day 10) to evaluate its effect on established disease.

-

Treatment Schedule: Administer Batimastat daily or as determined by the experimental design.

-

Efficacy Evaluation: A Multi-faceted Approach

To thoroughly assess the therapeutic efficacy of Batimastat, a combination of macroscopic and molecular endpoints should be evaluated.

Macroscopic Assessment of Tumor Burden and Ascites

-

Protocol:

-

Ascites Volume: At the end of the study, euthanize the mice and carefully open the peritoneal cavity. Aspirate all ascitic fluid and measure the volume.

-

Solid Tumor Weight: Collect all solid tumor nodules from the peritoneal cavity, blot them dry, and weigh them.

-

Tumor Cell Count in Ascites: Centrifuge the collected ascites fluid to pellet the cells. Resuspend the pellet in a known volume of PBS and perform a viable cell count using the trypan blue exclusion method as described in section 3.1.4.

-

Quantification of MMP Activity by Gelatin Zymography

Gelatin zymography is a sensitive technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

-

Protocol:

-

Sample Preparation: Centrifuge the collected ascites fluid to remove cells and debris. The supernatant can be used directly for zymography.

-

Electrophoresis: Run the samples on a non-reducing SDS-polyacrylamide gel co-polymerized with gelatin.

-

Renaturation and Development: After electrophoresis, wash the gel in a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a development buffer containing calcium and zinc ions to allow for gelatin degradation by the active MMPs.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatinase activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.

-

Quantification: Densitometry can be used to quantify the intensity of the lytic bands.

-

Immunohistochemical (IHC) Analysis of MMP Expression

IHC allows for the visualization of MMP expression within the solid tumor nodules.

-

Protocol:

-

Tissue Processing: Fix the collected tumor nodules in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm sections and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with primary antibodies specific for MMP-2 and MMP-9. Follow with a secondary antibody and a detection system (e.g., DAB). Counterstain with hematoxylin.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of MMP-2 and MMP-9 staining within the tumor tissue.

-

Data Presentation and Statistical Analysis

All quantitative data should be presented clearly and analyzed using appropriate statistical methods to determine the significance of the findings.

Data Summary Tables

| Treatment Group | Mean Ascites Volume (mL) ± SEM | Mean Tumor Weight (g) ± SEM | Mean Viable Tumor Cells in Ascites (x10^6) ± SEM |

| Vehicle Control | |||

| Batimastat (40 mg/kg, Day 0) | |||

| Batimastat (40 mg/kg, Day 10) |

| Treatment Group | Relative MMP-2 Activity (Densitometry Units) ± SEM | Relative MMP-9 Activity (Densitometry Units) ± SEM |

| Vehicle Control | ||

| Batimastat (40 mg/kg, Day 0) | ||

| Batimastat (40 mg/kg, Day 10) |

Statistical Considerations

-

Sample Size: The number of animals per group should be determined by a power analysis to ensure sufficient statistical power to detect meaningful differences.

-

Statistical Tests: Use appropriate statistical tests to compare the different treatment groups. For example, a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) can be used to compare the means of multiple groups. For data that is not normally distributed, non-parametric tests such as the Kruskal-Wallis test should be used. A p-value of <0.05 is typically considered statistically significant.

Visualizations: Diagrams of Key Processes

Batimastat's Mechanism of Action

Caption: Overview of the experimental workflow from preparation to analysis.

Conclusion and Future Directions

The protocol outlined in this document provides a robust framework for evaluating the therapeutic potential of Batimastat in a clinically relevant model of human colorectal cancer ascites. By inhibiting the activity of key MMPs, Batimastat presents a promising strategy to mitigate tumor invasion, angiogenesis, and the accumulation of malignant fluid in the peritoneal cavity.

Future studies could explore the combination of Batimastat with standard-of-care chemotherapies to assess potential synergistic effects. Additionally, the use of more advanced imaging techniques could provide real-time, non-invasive monitoring of tumor burden and treatment response. Ultimately, well-designed preclinical studies are crucial for advancing our understanding of MMP inhibition as a therapeutic strategy and for guiding the clinical development of novel anti-cancer agents.

References

-

iGEM Foundation. (2019). Protocol for cell culture and subculture. Retrieved from [Link]

-

Krishgen Biosystems. SUBCULTURING PROTOCOL. Retrieved from [Link]

- Watson, S. A., Morris, T. M., Robinson, G., Crimmin, M. J., Brown, P. D., & Hardcastle, J. D. (1995). Therapeutic effect of the matrix metalloproteinase inhibitor, batimastat, in a human colorectal cancer ascites model. British journal of cancer, 71(6), 1354–1358.

- Workman, P., Twentyman, P., Balkwill, F., Balmain, A., Chaplin, D., Double, J., ... & Wallace, J. (2010). Guidelines for the welfare and use of animals in cancer research. British journal of cancer, 102(11), 1555–1577.

- Kumar, A., & Singh, B. (2018). Ethical considerations regarding animal experimentation. Journal of clinical and diagnostic research: JCDR, 12(3), JE01.

-

University of Iowa. Anesthesia (Guideline) - Vertebrate Animal Research. Retrieved from [Link]

- Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer research, 53(24), 6042–6050.

-

ResearchGate. My cell line is recommended for growth in DMEM but I am growing in RPMI. will it affect the growth?? Retrieved from [Link]

- Kumar, C. C. (2011).

- Cui, J., Chen, Y., Wang, H. Y., & Wang, R. F. (2011). Matrix metalloproteinase-2 and tissue inhibitor of metallo-proteinase-2 in colorectal carcinoma invasion and metastasis. World journal of gastroenterology, 17(28), 3362.

- Singh, S., & Sahu, K. (2018). Matrix metalloproteinase 2 promotes cell growth and invasion in colorectal cancer. Oncology letters, 16(4), 5435–5442.

-

OriGene. Immunohistochemistry Protocol for Paraffin-embedded Tissues. Retrieved from [Link]

- Mukherjee, P., & Rothenberg, M. L. (1995). Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer. Journal of clinical oncology, 13(7), 1777–1785.

- Davies, B., Brown, P. D., East, N., Crimmin, M. J., & Balkwill, F. R. (1993). A synthetic matrix metalloproteinase inhibitor decreases tumor burden and prolongs survival of mice bearing human ovarian carcinoma xenografts. Cancer research, 53(9), 2087–2091.

-

Jogamaya Devi College. CELL VIABILITY STUDY BY TRYPAN BLUE STAINING. Retrieved from [Link]

- Kumar, S., & Sharma, A. (2018). Matrix metalloproteinase inhibitor Batimastat alleviates pathology and improves skeletal muscle function in dystrophin-deficient mdx mice.

Batimastat (Sodium Salt): A Comprehensive Guide to its Application in Tumor Metastasis Research

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of Batimastat (sodium salt), a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor, for studying tumor metastasis. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: The Critical Role of MMPs in Metastasis

Tumor metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is a complex multi-step process and the primary cause of cancer-related mortality.[1][2] A crucial aspect of this cascade is the degradation of the extracellular matrix (ECM), a dense network of proteins and glycoproteins that provides structural support to tissues. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key players in the breakdown of the ECM.[3][4] In the context of cancer, MMPs are involved in multiple stages of metastasis, including local invasion, intravasation, extravasation, and angiogenesis.[5][6][7] Their overexpression is often correlated with advanced tumor stage and poor prognosis.[3]

Batimastat (also known as BB-94) is a synthetic, broad-spectrum MMP inhibitor.[8] It functions by chelating the zinc ion within the active site of MMPs, thereby reversibly inhibiting their enzymatic activity.[9] Its broad-spectrum activity makes it a valuable tool for investigating the overall contribution of MMPs to tumor progression and metastasis.[10][11]

Batimastat (Sodium Salt): Properties and Handling

Batimastat is a hydroxamate-based compound that exhibits potent inhibition against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[10][12] Understanding its properties is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₁N₃O₄S₂ | |

| Molecular Weight | 477.6 g/mol | |

| IC₅₀ Values | MMP-1 (3 nM), MMP-2 (4 nM), MMP-3 (20 nM), MMP-7 (6 nM), MMP-9 (4 nM) | [10] |

| Solubility | Soluble in DMSO (>10 mM), insoluble in water and ethanol. | [13] |

| Storage | Store stock solutions at -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C. | [12][14] |

Preparation of Batimastat Stock Solution:

For in vitro experiments, Batimastat is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[15] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[15] For in vivo studies, the DMSO stock can be further diluted in a suitable vehicle such as phosphate-buffered saline (PBS) or a solution containing Tween 80.[11][16]

In Vitro Applications: Dissecting the Role of MMPs in Cell Invasion

In vitro assays are fundamental for understanding the direct effects of Batimastat on cancer cell behavior, particularly invasion. The Boyden chamber assay, or transwell invasion assay, is a widely used method for this purpose.[17][18]

Principle of the Transwell Invasion Assay

This assay measures the ability of cancer cells to migrate through a layer of reconstituted basement membrane (e.g., Matrigel®), mimicking the in vivo process of basement membrane transmigration. The inhibition of this process by Batimastat provides evidence for the role of MMPs in invasion.

Figure 1. Workflow of a transwell invasion assay.

Detailed Protocol for Transwell Invasion Assay

Materials:

-

24-well transwell inserts (8 µm pore size)

-

Matrigel® Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing fetal bovine serum - FBS)

-

Batimastat (sodium salt)

-

DMSO (vehicle control)

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet stain or other suitable stain

-

Microscope

Protocol:

-

Coating the Inserts: Thaw Matrigel® on ice overnight. Dilute Matrigel® with cold, serum-free medium (the dilution factor should be optimized for your cell line). Add the diluted Matrigel® to the upper chamber of the transwell inserts and incubate for at least 4-6 hours at 37°C to allow for gelling.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium. Perform a cell count and adjust the concentration.

-

Seeding Cells: Remove any excess medium from the coated inserts. Seed the cancer cells in the upper chamber in serum-free medium containing either Batimastat at the desired concentration or an equivalent concentration of DMSO as a vehicle control.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period optimized for your cell line (typically 12-48 hours).

-

Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel® from the top of the membrane.

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol for 10-15 minutes. Stain the cells with crystal violet for 15-20 minutes.

-

Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained cells in several random fields of view under a microscope. The results can be expressed as the percentage of invasion relative to the vehicle control.

Expected Outcome: Treatment with Batimastat is expected to cause a dose-dependent decrease in the number of invading cells compared to the vehicle control, indicating the inhibition of MMP-dependent invasion.[19]

In Vivo Applications: Modeling Metastasis in Animal Systems

In vivo studies are essential to evaluate the efficacy of Batimastat in a complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to study tumor growth and metastasis.[20]

Experimental Design for an Orthotopic Xenograft Model